

CAS number 4744-50-7 properties and synonyms

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Compound of Interest

Compound Name: Furo[3,4-d]pyridazine-5,7-dione

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An In-depth Technical Guide to Furo[3,4-b]pyrazine-5,7-dione (CAS 4744-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Furo[3,4-b]pyrazine-5,7-dione, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical Properties and Identifiers

Furo[3,4-b]pyrazine-5,7-dione is a bicyclic heterocyclic compound notable for its fused furan and pyrazine ring system. This structure imparts an electron-deficient aromatic character, making it a versatile reagent in synthetic chemistry.

Synonyms and Identifiers

The compound is recognized by several names and registry numbers, which are crucial for accurate database searches and procurement.



Identifier Type	Value	
CAS Number	4744-50-7	
IUPAC Name	furo[3,4-b]pyrazine-5,7-dione	
Common Synonyms	2,3-Pyrazinedicarboxylic anhydride, Pyrazine- 2,3-dicarboxylic anhydride, Furo(3,4-b)pyrazine- 5,7-dione	
EC Number	225-260-4	
PubChem CID	78482	
MDL Number	MFCD00179418	
InChI Key	AWJWCTOOIBYHON-UHFFFAOYSA-N	
Canonical SMILES	C1=CN=C2C(=N1)C(=O)OC2=O	

Physicochemical Properties

The following table summarizes the key physicochemical properties of Furo[3,4-b]pyrazine-5,7-dione.



Property	Value	Source
Molecular Formula	C ₆ H ₂ N ₂ O ₃	_
Molecular Weight	150.09 g/mol	_
Appearance	White to off-white or light brown crystalline powder	
Melting Point	210 °C (decomposes)	-
Boiling Point	357.3 ± 22.0 °C at 760 mmHg (Predicted)	
Density	$1.7 \pm 0.1 \text{ g/cm}^3$ (Predicted)	_
Solubility	Slightly soluble in Acetonitrile and DMSO	
Storage Conditions	Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic.	-

Synthesis and Experimental Protocols

The most prevalent and efficient method for synthesizing Furo[3,4-b]pyrazine-5,7-dione is the dehydration of its corresponding dicarboxylic acid.

Synthesis via Dehydration of Pyrazine-2,3-dicarboxylic Acid

This protocol details the cyclization of Pyrazine-2,3-dicarboxylic acid to form the anhydride.

Experimental Protocol:

- Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagents:



- Pyrazine-2,3-dicarboxylic acid
- Acetic anhydride (or an alternative dehydrating agent like phosphorus oxychloride, POCl₃)
- Procedure: a. To the round-bottom flask, add Pyrazine-2,3-dicarboxylic acid. b. Add an excess of acetic anhydride, which serves as both the reagent and the solvent. A typical ratio is 30 mL of acetic anhydride for 4.0 g of the dicarboxylic acid. c. Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring. d. Maintain the reflux for 1 to 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS). e. After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0 °C to induce crystallization.
- Purification: a. Collect the resulting crystals by vacuum filtration. b. Wash the crystals with a cold, non-reactive solvent (e.g., cold diethyl ether) to remove residual acetic anhydride. c.
 Dry the purified Furo[3,4-b]pyrazine-5,7-dione product under a vacuum.
- Expected Outcome: This method typically yields the product with good purity and a yield of around 70% or higher.
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